7-Brom-1,3-benzothiazol-2-amin

Übersicht

Beschreibung

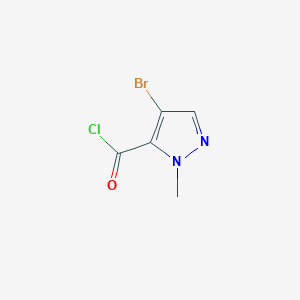

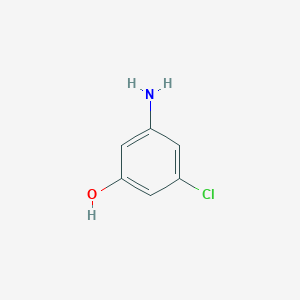

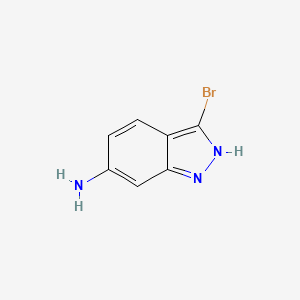

7-Bromo-1,3-benzothiazol-2-amine, also known as 7-bromo-BTZ, is a heterocyclic compound containing a benzothiazole ring and a bromine atom. It is a white or off-white crystalline powder that is soluble in water and alcohol, and is used in various scientific research applications. 7-bromo-BTZ is an important intermediate in the synthesis of several pharmaceuticals, and has been studied for its biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Anti-Tuberkulose-Verbindungen

Benzothiazol-Derivate, einschließlich 7-Brom-1,3-benzothiazol-2-amin, wurden bei der Synthese neuer Anti-Tuberkulose-Verbindungen eingesetzt . Diese Verbindungen zeigten eine bessere Hemmungspotenz gegen M. tuberculosis im Vergleich zu Standard-Referenzmedikamenten .

Grüne Chemie

Benzothiazole spielen eine bedeutende Rolle im Bereich der grünen Chemie . Sie werden aus der Kondensation von 2-Aminobenzolthiol mit Aldehyden/Ketonen/Säuren/Acylchloriden und der Cyclisierung von Thioamid oder Kohlendioxid (CO2) als Rohstoffe synthetisiert .

Radio-Sensibilisatoren

7-substituierte-2-(4-substituiertephenyl)imidazo[2,1-b]benzothiazol-Derivate, die aus 6-substituiertem 1,3-benzothiazol-2-amin synthetisiert wurden, wurden als potenzielle Radio-Sensibilisatoren untersucht .

Antibakterielle Eigenschaften

Derivate der Titelverbindung zeigten antimikrobielle Eigenschaften gegen eine Vielzahl von Bakterien und Pilzen . Dazu gehören grampositive Bakterien (Staphylococcus aureus), gramnegative Bakterien (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae) und Pilze (Candida albicans, Aspergillus niger, Aspergillus flavus, Monascus purpureus und Penicillium citrinum) .

Biochemie und Medizinische Chemie

Benzothiazole, einschließlich this compound, haben aufgrund ihrer hohen pharmazeutischen und biologischen Aktivität eine wichtige Rolle im Bereich der Biochemie und medizinischen Chemie gespielt .

Industrielle Anwendungen

Das Benzothiazol-Ringsystem wird aufgrund seiner hohen pharmazeutischen und biologischen Aktivität häufig als Vulkanisationsbeschleuniger, Antioxidantien, Pflanzenwachstumsregulatoren, entzündungshemmende Mittel, Enzyminhibitoren, Bildgebungsreagenzien, Fluoreszenzmaterialien und Elektrolumineszenzvorrichtungen verwendet .

Safety and Hazards

Zukünftige Richtungen

Benzothiazole derivatives have been found to exhibit a wide range of biological activities . Therefore, there is much scope in benzothiazole derivatives as a source of molecular targets . One-pot multicomponent reactions with the participation of 2-aminobenzothiazole are a promising trend in the synthesis of its bioactive derivatives .

Wirkmechanismus

Target of Action

The primary target of 7-Bromo-1,3-benzothiazol-2-amine is DprE1 , a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . The compound’s interaction with this target contributes to its anti-tubercular activity .

Mode of Action

7-Bromo-1,3-benzothiazol-2-amine interacts with its target DprE1, leading to the inhibition of the enzyme’s activity . This interaction disrupts the normal function of the enzyme, thereby inhibiting the growth of M. tuberculosis .

Biochemical Pathways

The compound affects the cell wall biosynthesis pathway in M. tuberculosis . By inhibiting the activity of DprE1, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This leads to the death of the bacteria .

Result of Action

The result of the compound’s action is the inhibition of M. tuberculosis growth . By targeting DprE1 and disrupting cell wall biosynthesis, 7-Bromo-1,3-benzothiazol-2-amine effectively kills the bacteria .

Biochemische Analyse

Biochemical Properties

7-Bromo-1,3-benzothiazol-2-amine plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. It has been shown to interact with enzymes such as DprE1, which is involved in the synthesis of mycobacterial cell walls . The compound’s interaction with DprE1 inhibits the enzyme’s activity, thereby disrupting the cell wall synthesis of mycobacteria. Additionally, 7-Bromo-1,3-benzothiazol-2-amine has been found to interact with various proteins involved in cellular signaling pathways, further highlighting its biochemical significance .

Cellular Effects

The effects of 7-Bromo-1,3-benzothiazol-2-amine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by activating specific signaling pathways . Furthermore, 7-Bromo-1,3-benzothiazol-2-amine has been observed to alter gene expression patterns, leading to changes in cellular metabolism and function . These effects make it a potential candidate for therapeutic applications in cancer treatment.

Molecular Mechanism

At the molecular level, 7-Bromo-1,3-benzothiazol-2-amine exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and proteins, inhibiting or activating their functions. For instance, its binding to DprE1 inhibits the enzyme’s activity, leading to the disruption of mycobacterial cell wall synthesis . Additionally, 7-Bromo-1,3-benzothiazol-2-amine can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are critical for understanding the compound’s biochemical and cellular effects.

Temporal Effects in Laboratory Settings

The stability and degradation of 7-Bromo-1,3-benzothiazol-2-amine in laboratory settings are essential for its application in research. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to light and heat can lead to its degradation, affecting its efficacy in biochemical assays . In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function can vary over time, with prolonged exposure leading to more pronounced cellular responses .

Dosage Effects in Animal Models

The effects of 7-Bromo-1,3-benzothiazol-2-amine vary with different dosages in animal models. At low doses, the compound has been shown to exhibit minimal toxicity and significant therapeutic effects, particularly in cancer models . At higher doses, 7-Bromo-1,3-benzothiazol-2-amine can induce toxic effects, including liver and kidney damage . These findings highlight the importance of dosage optimization in the therapeutic application of this compound.

Metabolic Pathways

7-Bromo-1,3-benzothiazol-2-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations to form various metabolites . These metabolic processes can influence the compound’s efficacy and toxicity, making it essential to understand its metabolic pathways for therapeutic applications .

Transport and Distribution

The transport and distribution of 7-Bromo-1,3-benzothiazol-2-amine within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects . The distribution of 7-Bromo-1,3-benzothiazol-2-amine within tissues can also influence its therapeutic potential and toxicity .

Subcellular Localization

The subcellular localization of 7-Bromo-1,3-benzothiazol-2-amine is essential for its activity and function. The compound has been shown to localize in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . Understanding the subcellular localization of 7-Bromo-1,3-benzothiazol-2-amine is crucial for elucidating its molecular mechanisms and therapeutic potential.

Eigenschaften

IUPAC Name |

7-bromo-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2S/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHKASBDRJLTLHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00605933 | |

| Record name | 7-Bromo-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00605933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20358-05-8 | |

| Record name | 7-Bromo-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20358-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00605933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

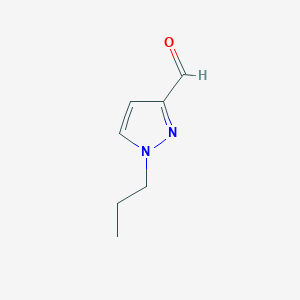

![2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B1287512.png)